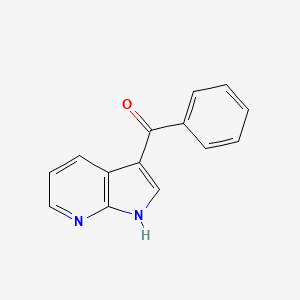

3-Benzoyl-7-azaindole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H10N2O |

|---|---|

Molecular Weight |

222.24 g/mol |

IUPAC Name |

phenyl(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone |

InChI |

InChI=1S/C14H10N2O/c17-13(10-5-2-1-3-6-10)12-9-16-14-11(12)7-4-8-15-14/h1-9H,(H,15,16) |

InChI Key |

SDTVSOYPNNRGOJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CNC3=C2C=CC=N3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Benzoyl 7 Azaindole and Its Derivatives

Direct Synthesis Strategies for 3-Benzoyl-7-azaindole Analogs

Direct synthesis strategies aim to construct the this compound core in a limited number of steps, often through convergent approaches that bring together multiple fragments.

One-pot cyclocondensation reactions offer an efficient pathway to the 7-azaindole (B17877) framework by combining multiple components in a single reaction vessel. An effective one-pot, three-component cyclocondensation method has been developed for synthesizing 7-azaindole derivatives. acs.orgnih.gov This process involves the reaction of N-substituted 2-amino-4-cyanopyrroles with various aldehydes and active methylene (B1212753) compounds. acs.orgnih.gov For instance, the use of benzoylacetonitrile (B15868) as the active methylene compound can lead to the formation of a 3-benzoyl-substituted 7-azaindole skeleton. acs.orgresearchgate.net The reaction typically proceeds in a refluxing solvent like ethanol (B145695) or acetic acid. acs.orgnih.govresearchgate.net This approach is highly valued for its efficiency and its utility in diversity-oriented synthesis, allowing for the creation of a wide range of substituted 7-azaindoles by varying the initial components. acs.orgnih.govresearchgate.net

A domino reaction approach has also been reported for the selective synthesis of 7-azaindoles starting from 2-fluoro-3-methylpyridine (B30981) and an arylaldehyde. rsc.org The choice of an alkali amide base, such as KN(SiMe3)2, directs the reaction towards the formation of the 7-azaindole structure. rsc.org

Palladium-catalyzed cross-coupling reactions are a cornerstone for the functionalization of heterocyclic compounds, including the introduction of a benzoyl group at the C3 position of the 7-azaindole nucleus. While direct C3-acylation can be challenging, a common strategy involves the initial introduction of a handle at the C3 position, such as a halogen or a stannyl (B1234572) group, followed by a cross-coupling reaction. atlanchimpharma.comresearchgate.net

For example, a Stille coupling reaction between a 1-protected 3-trimethylstannyl-7-azaindole and a benzoyl chloride derivative can furnish the desired this compound. atlanchimpharma.com Similarly, a Suzuki-Miyaura coupling can be employed by reacting a 3-halo-7-azaindole with a suitable benzoylboronic acid derivative. acs.org These methods offer a versatile and reliable route to C3-acylated 7-azaindoles. atlanchimpharma.comacs.org

More direct methods, such as palladium-catalyzed oxidative C-H activation, are also emerging as powerful tools for C3-functionalization. acs.org Although specifically demonstrated for alkenylation, the principles could potentially be adapted for acylation reactions. acs.org

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single operation to form a complex product, thereby minimizing waste and operational steps. rhhz.netuni-rostock.de Several MCRs have been developed for the synthesis of the 7-azaindole framework. acs.orgnih.govresearchgate.netrhhz.netuni-rostock.de

One notable example is a three-component reaction involving 5-amino-1-substituted-1H-pyrrole-3-carbonitriles, aromatic aldehydes, and active methylene compounds. acs.orgnih.govresearchgate.netuni-rostock.de By selecting an appropriate benzoyl-containing active methylene compound, this method can directly lead to the formation of this compound analogs. acs.orgresearchgate.net These reactions are often carried out under simple conditions and can generate a diverse library of substituted 7-azaindoles. acs.orgresearchgate.netrhhz.net

Another MCR approach involves a catalyst- and solvent-free Mannich-type reaction between a 7-azaindole, an aromatic aldehyde, and a heterocyclic amine to produce 7-azagramine analogs. rhhz.net While this specific example leads to 3-amino-alkylated products, the versatility of MCRs suggests that variations could be designed to incorporate a benzoyl moiety.

Functionalization and Diversification Strategies for this compound Derivatives

Once the this compound core is synthesized, further modifications can be made to its structure to explore structure-activity relationships and develop new analogs.

The nitrogen atom at the N1 position of the 7-azaindole ring is a common site for functionalization. The N-H proton can be deprotonated using a strong base, such as an alkali metal hydride, to form an anion that can then react with various electrophiles. google.com

A typical modification involves the introduction of an N-protecting group, such as a tosyl (Ts) group, by reacting the 7-azaindole with tosyl chloride. ijper.org This protection can facilitate subsequent reactions at other positions of the ring system. The protecting group can often be removed under basic conditions, for example, with ethanolic potassium hydroxide. ijper.org Other common protecting groups include Boc (tert-butoxycarbonyl) and benzyl (B1604629) groups. atlanchimpharma.comacs.org

Beyond protection, the N1 position can be alkylated or arylated to introduce diverse substituents. google.com For example, reaction with alkyl halides or aryl halides under appropriate conditions can lead to N1-substituted derivatives. google.com

The pyridine (B92270) ring of the 7-azaindole system can also be functionalized, although this can be more challenging than modifications on the pyrrole (B145914) ring.

One-pot Suzuki-Miyaura cross-coupling reactions have been successfully employed for the diarylation of 7-azaindoles at the C3 and C6 positions. acs.org This strategy typically begins with a 6-chloro-3-iodo-N-protected 7-azaindole. A sequential addition of different arylboronic acids under palladium catalysis allows for the selective introduction of aryl groups at both positions. acs.org

Halogenation at the pyridine ring can also be achieved. For instance, treatment of 7-azaindole N-oxide with an acid halide can lead to the regioselective introduction of a halogen at the C6 position. nii.ac.jp This halogen can then serve as a handle for further cross-coupling reactions. Chlorination at the C4 and C6 positions has also been reported. nii.ac.jp

Furthermore, nitration of the 7-azaindole ring can occur on the pyridine moiety. For example, 4-chloro-7-azaindole (B22810) can be nitrated at the C3 position, and 5-bromo-7-azaindole (B68098) can be nitrated to yield 5-bromo-3-nitro-7-azaindole. atlanchimpharma.com These nitro derivatives are valuable intermediates for further synthetic transformations. atlanchimpharma.com

Derivatization of the Benzoyl Moiety for Structure-Activity Exploration

Research into the SAR of C3-aryl substituted 7-azaindoles has provided significant insights, which are directly applicable to the derivatization of the 3-benzoyl moiety. For instance, studies on C3-aryl-7-azaindoles as inhibitors of the HIV-1 integrase (IN) enzyme have demonstrated that the nature and position of substituents on the aryl ring profoundly influence inhibitory activity. acs.org

A key synthetic strategy to achieve this derivatization is the Suzuki-Miyaura cross-coupling reaction. This method allows for the efficient and chemo-selective introduction of various substituted aryl groups, including benzoyl analogues, at the C3 position of the 7-azaindole scaffold. acs.org Typically, a C3-halogenated 7-azaindole precursor, such as 3-iodo-7-azaindole, is coupled with a substituted arylboronic acid in the presence of a palladium catalyst and a suitable base. acs.org This approach tolerates a wide range of functional groups on the arylboronic acid, enabling the synthesis of a diverse library of derivatives for SAR exploration. acs.org

Detailed research findings indicate that both electron-donating and electron-withdrawing groups on the C3-aryl moiety are well-tolerated in the synthesis process. acs.org More importantly, these substitutions have a marked effect on biological efficacy. For example, in the context of HIV-1 IN inhibition, the presence of a para-substituent with π-donating character on the C3-aryl ring was found to be beneficial for strand transfer (ST) inhibition. acs.org A derivative featuring a benzo[d] Current time information in Bangalore, IN.dioxole group at the C3 position, which can be considered a constrained analogue of a dimethoxy-substituted phenyl ring, showed good inhibitory activity. acs.org Conversely, substitutions at other positions or with different electronic properties can lead to varied, and sometimes diminished, activity, highlighting the sensitivity of the target's binding pocket to the substitution pattern on the C3-aryl ring. acs.org

The table below summarizes the synthesis and activity of various C3-aryl-7-azaindoles, illustrating the impact of derivatizing the C3-aryl moiety.

| Compound ID | C3-Aryl Substituent | Synthetic Method | Key Research Finding (HIV-1 IN %ST Inhibition) |

| 10d | 4-Methoxyphenyl | Pd₂(dba)₃/SPhos catalyzed Suzuki-Miyaura coupling | Higher yield (93%) due to +R effect of methoxy (B1213986) group. acs.org |

| 10e | 4-Fluorophenyl | Pd₂(dba)₃/SPhos catalyzed Suzuki-Miyaura coupling | Good yield (79%); demonstrates tolerance for electron-withdrawing groups. Moderate %ST inhibition. acs.org |

| 10f | 3,5-Bis(trifluoromethyl)phenyl | Pd₂(dba)₃/SPhos catalyzed Suzuki-Miyaura coupling | Good yield (67%); demonstrates tolerance for bulky electron-withdrawing groups. Moderate %ST inhibition. acs.org |

| 10g | Naphthyl | Pd₂(dba)₃/SPhos catalyzed Suzuki-Miyaura coupling | Higher %ST inhibition compared to some other monoaryl derivatives. acs.org |

| 10h | Benzo[d] Current time information in Bangalore, IN.dioxol-5-yl | Pd₂(dba)₃/SPhos catalyzed Suzuki-Miyaura coupling | Good strand transfer inhibition (54%), supporting the benefit of π-donating para-substituents. acs.org |

Table 1: Summary of C3-Aryl-7-Azaindole Derivatization for SAR Studies. Data sourced from a study on HIV-1 Integrase inhibitors. acs.org

These findings underscore the importance of systematically derivatizing the C3-benzoyl (or more broadly, C3-aryl) moiety to probe the SAR and optimize the therapeutic potential of 3-substituted-7-azaindole scaffolds. The insights gained guide the rational design of new analogues with improved potency and refined pharmacological profiles.

Structure Activity Relationship Sar Studies of 3 Benzoyl 7 Azaindole Analogs

Impact of Substituents on the Benzoyl Ring on Biological Activity

Modifications to the benzoyl ring at the C3-position of the 7-azaindole (B17877) core have been shown to significantly influence the biological activity of these compounds. The electronic and steric properties of substituents on this ring play a crucial role in modulating compound potency.

The electronic nature of substituents at the para-position of the benzoyl ring has a demonstrable effect on the potency of 3-benzoyl-7-azaindole analogs. In studies on HIV-1 integrase inhibitors, it has been observed that the presence of π-donating para-substituents is beneficial for inhibitory activity. acs.org For instance, a methoxy (B1213986) group at the para-position, which has a positive resonance effect (+R), was found to retain significant strand transfer (ST) inhibition. acs.orgnih.gov This suggests that electron-donating groups at this position can enhance the compound's interaction with its biological target.

Conversely, the introduction of electron-withdrawing groups can have varied effects. For example, a para-fluoro substituent, which is electron-withdrawing, resulted in moderate to good ST inhibition. acs.orgacs.org The ability of the synthetic route to tolerate both electron-donating and electron-withdrawing groups at this position highlights the nuanced role of electronic effects in determining biological activity. acs.orgnih.gov

Table 1: Effect of Para-Substituents on the Benzoyl Ring on HIV-1 Integrase Inhibition

| Substituent at para-position | Electronic Effect | % Strand Transfer (ST) Inhibition |

| Methoxy | Electron-donating | 56% |

| Fluoro | Electron-withdrawing | Moderate to good |

This table is generated based on data from studies on HIV-1 integrase inhibitors. acs.org

The position of substituents on the benzoyl ring also plays a critical role, with ortho- and meta-substitutions influencing activity through steric and lipophilic effects. Generally, substituents at the ortho- and para-positions direct electrophilic aromatic substitution, while meta-directing groups include nitriles and carbonyl compounds. masterorganicchemistry.com

In the context of this compound analogs, changing the position of a methyl group on the C3-aryl from para to meta did not significantly affect the reaction yield, suggesting some tolerance for substitution at the meta-position. acs.orgnih.gov However, in some series of compounds, ortho-substitution can lead to lower yields, potentially due to steric hindrance. rsc.org The introduction of bulky groups can also impact activity; for example, a bicyclic naphthyl group at the C3 position showed higher ST inhibition, an effect not fully explained by simple electronic or steric arguments. acs.org

Influence of Modifications to the 7-Azaindole Core

Alterations to the 7-azaindole nucleus itself, including substitutions at the N1, C2, C5, and C6 positions, are a key strategy for modulating the pharmacological profile of these compounds.

Substitution at the N1 position of the 7-azaindole ring can have a profound impact on biological activity. In some instances, the presence of an unsubstituted pyrrole (B145914) nitrogen (N-H) is crucial for activity, as it can act as a hydrogen bond donor. nih.gov For example, methylation or tosylation of the indole (B1671886) -NH in a series of anti-trypanosomal compounds resulted in a loss of activity. nih.gov

However, in other cases, N1-substitution is a viable strategy for optimization. For instance, N-substituted azaindoles have been developed as pan-PIM kinase inhibitors, where modulation of this position helped to address hERG and permeability issues. nih.gov Similarly, for HIV-1 integrase inhibitors, a benzyl (B1604629) group at the N1 position can occupy a hydrophobic pocket, which is important for the drug's activity. acs.org

Table 2: Effect of N1-Substitution on Biological Activity

| Compound Series | N1-Substituent | Effect on Activity |

| Anti-trypanosomal | Methyl, Tosyl | Loss of activity |

| Pan-PIM kinase inhibitors | Various | Optimization of properties |

| HIV-1 integrase inhibitors | Benzyl | Important for activity |

This table is a summary of findings from multiple studies. acs.orgnih.govnih.gov

Substitutions at the C2 and C5 positions of the 7-azaindole core are also important for determining biological activity. The C5 position has been identified as one of the most active sites for modification in the development of anticancer agents. nih.gov In some HIV-1 integrase inhibitors, hydroxamic acids at the C5 position are thought to bind to magnesium cofactors in the enzyme's binding pocket. nih.gov

Substitution at the C2 position has been explored to address metabolic liabilities. In a series of anti-influenza agents, substitution at the C2-position of the azaindole ring, while sometimes leading to less potent analogs, was effective in reducing metabolism by aldehyde oxidase. nih.gov Small alkyl substitutions like methyl and cyclopropyl (B3062369) at the C2-position did lead to a significant loss of potency in some cases. nih.gov

Substitution at the C6 position of the 7-azaindole ring has been shown to enhance the potency of diaryl azaindole derivatives. In the development of HIV-1 integrase inhibitors, the addition of an aryl group at the C6 position of a 3-aryl-7-azaindole resulted in a roughly two-fold increase in strand transfer inhibition compared to the C3 monoaryl derivative. acs.org This indicates that 3,6-diaryl 7-azaindoles are generally more potent inhibitors than their C3 monoaryl counterparts. acs.org The presence of a C6-aryl group is considered essential for enhanced strand transfer inhibition. acs.orgacs.org

Furthermore, the bromine at the C6 position has been noted to enhance both anticancer and antimicrobial properties, possibly through halogen bonding.

Conformational Analysis and Stereochemical Considerations in SAR

The three-dimensional arrangement of a molecule is crucial in determining its interaction with a biological target. For this compound analogs, both the flexibility of the molecule and its fixed geometric orientation play significant roles in their structure-activity relationships (SAR).

Role of Rotational Freedom of the Benzoyl Group in Ligand-Target Interactions

The this compound scaffold possesses a degree of rotational freedom around the sigma bond connecting the benzoyl group to the 7-azaindole core. This flexibility allows the molecule to adopt various conformations, which can influence its binding affinity and efficacy towards a target protein.

Conformational analysis is the study of the different energy levels associated with the various three-dimensional arrangements a molecule can adopt through rotation around its single bonds. These different arrangements are known as conformers. The relative stability of these conformers is inversely related to their potential energy; a higher potential energy corresponds to lower stability.

In the context of this compound analogs, the orientation of the benzoyl group relative to the azaindole ring is a key determinant of biological activity. The ability of this group to rotate allows the ligand to adapt its shape to best fit the contours of a protein's binding pocket. Molecular docking studies have shown that limiting the free rotation of substituents can enhance the binding affinities of 7-azaindole analogs for their targets, such as poly (ADP-ribose) polymerase (PARP). ijper.org For instance, introducing moieties that form intramolecular hydrogen bonds can restrict the rotation of a carboxamide group, leading to a significant increase in inhibitory activity. ijper.org

Computational methods, such as free energy perturbation (FEP) calculations, can be used to estimate the change in binding energy between structurally similar analogs, providing insights into the effects of conformational restriction. nih.gov These calculations, combined with experimental data, help to build a comprehensive SAR model that accounts for the dynamic nature of ligand-target interactions.

Table 1: Impact of Benzoyl Group Modifications on Biological Activity

| Compound ID | Modification to Benzoyl Group | Target | Activity | Reference |

| 8 | Dimethylcycloketone motif | HIV-1 Reverse Transcriptase | Active | nih.gov |

| 9 | Nitro group | HIV-1 Reverse Transcriptase | Active | nih.gov |

| 6 | Unspecified substitution | HIV-1 Reverse Transcriptase | 17-fold increase in potency relative to 8 | nih.gov |

| 11 | Unspecified substitution | HIV-1 Reverse Transcriptase | Slightly decreased potency relative to 8 | nih.gov |

| 12 | Unspecified substitution | HIV-1 Reverse Transcriptase | Slightly decreased potency relative to 8 | nih.gov |

Influence of Stereochemistry (e.g., E/Z Isomerism) on Binding Mode

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. docbrown.info A specific type of stereoisomerism relevant to some this compound analogs is E/Z isomerism, which arises from restricted rotation about a double bond. savemyexams.com

The letters 'E' and 'Z' come from the German words "entgegen" (opposite) and "zusammen" (together), respectively. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the configuration. savemyexams.com If the highest priority groups on each carbon of the double bond are on the same side, the isomer is designated as (Z). If they are on opposite sides, it is the (E) isomer. savemyexams.com

The fixed geometry of E/Z isomers can lead to significant differences in their biological activity. One isomer may bind to a target receptor with high affinity, while the other may have little to no activity. This is because the spatial arrangement of the atoms in one isomer may allow for optimal interactions with the amino acid residues in the binding site, such as hydrogen bonds or hydrophobic interactions, whereas the other isomer's geometry may preclude these favorable interactions.

For example, in a series of 7-azaindolylideneimidazoles, the E or Z configuration of the exocyclic double bond was found to influence the binding mode with Cdc7 kinase. nih.gov The (Z)-isomer demonstrated better interactions and, consequently, higher inhibitory activity. nih.gov This highlights the critical importance of stereochemistry in drug design, as the seemingly subtle difference between E and Z isomers can have a profound impact on the ligand's ability to interact with its biological target.

The synthesis of stereochemically pure isomers is often a key objective in medicinal chemistry programs to fully characterize the SAR and identify the more active stereoisomer for further development.

Mechanistic Insights and Molecular Interactions of 3 Benzoyl 7 Azaindole Derivatives

Ligand-Protein Binding Modes and Interaction Analysis

A defining feature of the 7-azaindole (B17877) scaffold is its capacity to form bidentate hydrogen bonds with the hinge region of protein kinases, which connects the N- and C-terminal lobes of the catalytic domain. chemicalbook.com This interaction is crucial for anchoring the inhibitor in the ATP-binding pocket. The 7-azaindole ring contains a hydrogen bond donor (the pyrrole (B145914) N-H at position 1) and a hydrogen bond acceptor (the pyridine (B92270) nitrogen at position 7). chemicalbook.comdepositolegale.it This arrangement allows it to form two conserved hydrogen bonds with the backbone amide and carbonyl groups of hinge residues, mimicking the interaction of the adenine (B156593) base of ATP. nih.govmdpi.com

Co-crystal structures have revealed different binding orientations for the 7-azaindole scaffold, commonly classified as "normal" or "flipped". chemicalbook.comdepositolegale.it

Normal Binding Mode: The 5-membered pyrrole ring points toward the gatekeeper residue. The N1-H donates a hydrogen bond to a backbone carbonyl, while the N7 atom accepts a hydrogen bond from a backbone N-H in the hinge region. For example, in c-Met kinase, the N1 atom donates a hydrogen bond to the carbonyl of Met 1160, and the N7 atom accepts a hydrogen bond from the backbone NH of the same residue. nih.gov

Flipped Binding Mode: The scaffold is rotated 180 degrees. This orientation is often adopted by 2-substituted azaindoles to avoid steric clashes. chemicalbook.com

The integrity of these hydrogen bonds is paramount for the inhibitory activity of these compounds. nih.govresearchgate.net

| 7-Azaindole Moiety | Interaction Type | Typical Hinge Residue Partner | Binding Mode |

|---|---|---|---|

| Pyrrole N1-H | Hydrogen Bond Donor | Backbone Carbonyl (C=O) | Normal & Flipped |

| Pyridine N7 | Hydrogen Bond Acceptor | Backbone Amide (N-H) | Normal & Flipped |

While the 7-azaindole core anchors the molecule to the hinge, the substituents at the 3-position, such as the benzoyl group, are critical for achieving high potency and selectivity. The benzoyl moiety, with its aromatic phenyl ring, is well-suited to occupy hydrophobic pockets adjacent to the ATP-binding site. mdpi.com

In the context of p38 MAP kinase inhibitors, for example, a 4-fluorobenzyl group was shown to occupy an adjacent hydrophobic pocket, which contributed significantly to the inhibitor's activity and selectivity. nih.govmdpi.com Similarly, structure-activity relationship (SAR) studies on Cdc7 inhibitors revealed that hydrophobic interactions with residues like Met 134 and Val 195 were crucial; replacing a chlorine atom with smaller groups (H or Me) led to weaker interactions and reduced inhibitory potency. nih.gov The C-3 position of the 7-azaindole scaffold generally points toward the ribose pocket of the ATP binding site, a region often flanked by hydrophobic residues. nih.gov The benzoyl group at this position can therefore exploit these hydrophobic interactions to enhance binding affinity. The specific substitution pattern on the phenyl ring of the benzoyl group can be further optimized to maximize van der Waals contacts and fit within the unique topology of a target kinase's hydrophobic pocket.

Beyond hydrogen bonding and hydrophobic interactions, electrostatic forces contribute to the binding of 7-azaindole derivatives. The aromatic nature of both the azaindole core and the 3-benzoyl substituent allows for favorable electrostatic interactions with the protein. These can include:

Pi-Pi Stacking: Interactions between the aromatic rings of the inhibitor and aromatic residues in the binding pocket, such as phenylalanine, tyrosine, or tryptophan.

Pi-Cation Interactions: An interaction between the electron-rich pi system of an aromatic ring and a positively charged amino acid residue, such as lysine or arginine. mdpi.com

While direct coordination with metal ions is a known feature of the 7-azaindole scaffold, in the context of typical serine/threonine and tyrosine kinases, which utilize Mg2+ ions in catalysis, the primary role of the inhibitor is to block the ATP binding site rather than to directly chelate the catalytic metal ions. The dominant electrostatic interactions for these inhibitors within the kinase active site are typically non-covalent pi-system interactions.

Allosteric Modulation Mechanisms of Action

Allosteric modulators bind to a site on the protein distinct from the primary (orthosteric) site, causing a conformational change that alters the protein's activity. While some azaindole-based compounds have been investigated as allosteric modulators for receptors like the M1 muscarinic acetylcholine (B1216132) receptor, their role as allosteric kinase inhibitors is more nuanced. researchgate.net For the cannabinoid receptor 1 (CB1), 7-azaindole-2-carboxamides were found to be inviable as allosteric modulators, losing their ability to bind to the receptor. nih.gov

However, a form of allosteric modulation is achieved by Type II kinase inhibitors. These inhibitors bind to the inactive conformation of the kinase, where the "DFG" motif is flipped out ("DFG-out"). This DFG-out conformation creates a deep, hydrophobic allosteric pocket adjacent to the ATP site. chemicalbook.com Certain 7-azaindole derivatives function as Type II inhibitors. chemicalbook.com In these cases, the 7-azaindole core still occupies the hinge region, but larger substituents, often at the 3-position, are designed to extend into and occupy this allosteric back pocket. By stabilizing the inactive DFG-out state, these inhibitors allosterically prevent the kinase from adopting its active conformation, thus blocking its catalytic function. The ability of the 3-benzoyl group and its derivatives to adopt specific conformations allows them to access this allosteric site, a mechanism distinct from purely competitive ATP inhibition.

Structure-Based Drug Design (SBDD) Principles Applied to 7-Azaindole Scaffolds

The 7-azaindole scaffold is a cornerstone of structure-based drug design (SBDD), a process that relies on knowledge of the three-dimensional structure of the biological target to guide the design of more potent and selective inhibitors. nih.govnih.gov The successful development of Vemurafenib, a B-RAF kinase inhibitor, from a simple 7-azaindole fragment is a testament to the power of SBDD. chemicalbook.com

The design process often begins with the 7-azaindole core as a hinge-binding anchor. Computational docking and analysis of target protein crystal structures are then used to explore the surrounding pockets. Substituents are rationally designed and added to the core to form favorable interactions with these pockets, thereby increasing affinity and selectivity. mdpi.com

Rational drug design is heavily dependent on high-resolution structural data, preferably from co-crystal structures of the target protein with a bound ligand. nih.gov These structures provide a detailed map of the binding site, revealing key interactions and identifying opportunities for optimization. researchgate.net

For 7-azaindole derivatives, co-crystal structures are invaluable for several reasons:

Confirming Binding Mode: As the scaffold can adopt "normal" or "flipped" orientations, X-ray crystallography is essential to confirm the actual binding mode, which is critical for guiding further SAR studies. chemicalbook.comdepositolegale.it

Identifying Pockets: Structures reveal the size, shape, and chemical nature of adjacent hydrophobic pockets and solvent-exposed regions, allowing for the design of substituents like the 3-benzoyl group to optimally fill these spaces.

Exploiting Selectivity: By comparing the binding pockets of different kinases, designers can introduce modifications that favor interaction with the target kinase while disfavoring binding to off-target kinases, thus improving the inhibitor's selectivity profile. A docking study of 3,5-disubstituted-7-azaindoles, for instance, helped predict the binding mode in the kinase ATP active site to guide synthesis. mdpi.com

| SBDD Principle | Application to 3-Benzoyl-7-azaindole Design | Example Target/Residue Interaction |

|---|---|---|

| Hinge Binding | Utilize the 7-azaindole core to establish anchor H-bonds. | Backbone of hinge region (e.g., Met 1160 in c-Met). nih.gov |

| Hydrophobic Pocket Filling | Design the 3-benzoyl group to occupy the hydrophobic ribose pocket. | Interactions with hydrophobic residues like Val, Leu, Met. nih.gov |

| Selectivity Enhancement | Modify the benzoyl ring to exploit unique features of the target's binding site. | Targeting unique residues near the gatekeeper to avoid off-target inhibition. |

| Allosteric Site Targeting (Type II) | Extend the 3-position substituent to reach the DFG-out back pocket. | Stabilizing the inactive kinase conformation. chemicalbook.com |

Biological Activities and Therapeutic Potential of 3 Benzoyl 7 Azaindole Derivatives

Kinase Inhibition Profiles

3-Benzoyl-7-azaindole derivatives have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them important therapeutic targets.

Tyrosine Kinase Inhibition (e.g., ALK, AXL, FGFR1, BRAF)

Derivatives of the 7-azaindole (B17877) scaffold have demonstrated significant inhibitory activity against several tyrosine kinases implicated in cancer progression.

Anaplastic Lymphoma Kinase (ALK): 3,5-Disubstituted-7-azaindole derivatives have been identified as potent inhibitors of ALK, a receptor tyrosine kinase involved in the development of certain cancers, including non-small cell lung cancer. nih.gov

Fibroblast Growth Factor Receptor 1 (FGFR1): A notable example is the compound PLX070, which features a 3-methoxybenzyl group on the 7-azaindole core. This compound has shown inhibitory activity against FGFR1 with a half-maximal inhibitory concentration (IC50) of 1.9 μM. mdpi.com

B-Raf Proto-Oncogene, Serine/Threonine Kinase (BRAF): The 7-azaindole scaffold is a core component of Vemurafenib (PLX4032), a potent inhibitor of the BRAF V600E mutant kinase. mdpi.comchemicalbook.com Vemurafenib exhibits an IC50 of 31 nM for BRAF-V600E, highlighting the potential of this scaffold in developing highly active kinase inhibitors. mdpi.com

| Compound | Target Kinase | IC50 |

| PLX070 | FGFR1 | 1.9 μM |

| Vemurafenib (PLX4032) | BRAF V600E | 31 nM |

Serine/Threonine Kinase Inhibition (e.g., Haspin, GSK-3, CDK9/Cyclin T, Aurora Kinases, Cdc7, DYRKs, Chk1, PIM Kinases)

The versatility of the 7-azaindole framework extends to the inhibition of a wide array of serine/threonine kinases.

Haspin and Glycogen Synthase Kinase 3 (GSK-3): Certain monosubstituted 7-azaindole derivatives have been found to dually inhibit Haspin and GSK-3. researchgate.net

Cyclin-Dependent Kinase 9 (CDK9)/Cyclin T: A 3,5-disubstituted-7-azaindole has been identified as an inhibitor of CDK2 and CDK9. depositolegale.it One particular derivative, compound 18c , demonstrated an inhibitory potential of 0.206 µM against CDK9/Cyclin T. researchgate.net

Aurora Kinases: The 7-azaindole scaffold is present in inhibitors of Aurora kinases, which are key regulators of mitosis. nih.gov For instance, GSK1070916 is a selective inhibitor of Aurora B and C.

Cell Division Cycle 7 (Cdc7) Kinase: A thio derivative of 7-azaindole, compound 51 , was found to be a potent inhibitor of Cdc7 with an IC50 of 9 nM. researchgate.net

Checkpoint Kinase 1 (Chk1): The 7-azaindole structure is also a feature in the design of Chk1 inhibitors. researchgate.net

PIM Kinases: N-substituted 7-azaindoles have been discovered as promising pan-PIM kinase inhibitors, with one compound, 17 , showing tumor growth inhibition in a mouse model. nih.gov

| Compound | Target Kinase(s) | IC50 |

| 18c | CDK9/Cyclin T | 0.206 µM |

| Haspin | 0.118 µM | |

| 51 | Cdc7 | 9 nM |

| CDK9 | 15 nM | |

| GSK1070916 | Aurora B/C | Not specified |

| 17 | Pan-PIM Kinases | In vivo activity demonstrated |

Dual Kinase Inhibition Strategies

The ability of the 7-azaindole scaffold to interact with the ATP-binding site of various kinases has led to the development of dual inhibitors, which can offer advantages in overcoming drug resistance and improving therapeutic efficacy.

CDK9/Cyclin T and Haspin Inhibition: Compound 18c stands out as a promising dual inhibitor, targeting both CDK9/Cyclin T and Haspin with IC50 values of 0.206 µM and 0.118 µM, respectively. researchgate.net This dual activity could lead to a potent antimitotic agent for cancer therapy.

Cdc7 and CDK9 Inhibition: The thio derivative 51 also exhibits a dual inhibitory profile, potently inhibiting Cdc7 (IC50 = 9 nM) and also showing activity against CDK9 (IC50 = 15 nM). researchgate.net

Haspin and GSK-3 Inhibition: As mentioned earlier, monosubstituted 7-azaindole-coumaranone hybrids have been identified as dual inhibitors of Haspin and GSK-3. researchgate.net

Antiviral Activity

Beyond their role as kinase inhibitors, this compound derivatives have shown significant promise as antiviral agents, particularly against the Human Immunodeficiency Virus 1 (HIV-1).

Non-Nucleoside Reverse Transcriptase (NNRTI) Inhibition against HIV-1

A library of compounds based on the 7-azaindole core was assessed for anti-HIV-1 activity, leading to the identification of a unique class of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). nih.gov These compounds directly inhibit the polymerase activity of the reverse transcriptase enzyme. nih.gov

A lead compound, 8 , from this library demonstrated submicromolar potency with an IC50 of 0.73 μM against the wild-type reverse transcriptase. nih.gov Importantly, this compound retained some activity against clinically relevant mutant strains of the enzyme, with IC50 values of 9.2 μM for the K103N mutant and 3.5 μM for the Y181C mutant. nih.gov

| Compound | Target | IC50 (Wild-Type) | IC50 (K103N Mutant) | IC50 (Y181C Mutant) |

| 8 | HIV-1 Reverse Transcriptase | 0.73 μM | 9.2 μM | 3.5 μM |

HIV-1 Integrase (IN) Inhibition

The 7-azaindole scaffold has also been utilized in the design of inhibitors targeting HIV-1 integrase, another essential enzyme for viral replication.

Azaindole Hydroxamic Acids: This class of compounds has been reported as potent inhibitors of the HIV-1 integrase enzyme. nih.gov

3,6-Diaryl 7-Azaindoles: A study focused on these derivatives revealed their ability to inhibit the strand transfer activity of HIV-1 integrase. Compounds 11d and 11f were particularly effective, showing 72% and 71% inhibition of strand transfer, respectively, at a concentration of 10 μM. acs.org

| Compound | Target | % Strand Transfer Inhibition (at 10 μM) |

| 11d | HIV-1 Integrase | 72% |

| 11f | HIV-1 Integrase | 71% |

Antiparasitic Activity

The 7-azaindole scaffold, a key component of the this compound structure, has been identified as a "privileged structure" in medicinal chemistry. This designation stems from its ability to interact with a wide range of biological targets, leading to the development of derivatives with significant therapeutic potential. This is particularly evident in the realm of antiparasitic research, where these compounds have shown promise against several protozoan pathogens.

Human African Trypanosomiasis (HAT), also known as sleeping sickness, is a parasitic disease caused by Trypanosoma brucei. The search for novel, effective, and safer treatments is ongoing due to the limitations of current therapies. In this context, derivatives of 7-azaindole have emerged as potent inhibitors of T. brucei growth.

A high-throughput screening of over 40,000 kinase inhibitors identified a series of 3,5-disubstituted-7-azaindoles as potent growth inhibitors of the parasite. These compounds were repurposed from human kinase inhibitor programs, a strategy often employed in neglected tropical disease research to expedite the discovery of new chemical entities. The initial screening identified 797 compounds that demonstrated significant inhibition of T. brucei growth (pEC50 > 6.0) and a high degree of selectivity (100-fold) over human HepG2 cells, indicating a favorable preliminary safety profile.

Further optimization of these initial hits focused on improving their anti-trypanosomal potency and pharmacokinetic properties. Structure-activity relationship (SAR) studies revealed that the azaindole core's hydrogen bond donor/acceptor pair is crucial for activity. For instance, methylation or tosylation of the indole (B1671886) -NH group resulted in a loss of activity against T. brucei. Similarly, replacing the azaindole with a pyridofuran or indole core was detrimental to the compound's potency. These findings underscore the specific structural requirements for effective interaction with the parasite's molecular target(s).

Another study focused on a series of substituted 4-aminoazaindoles, which also demonstrated potent inhibition of T. brucei growth. While the lead compound from this series was found to be fast-acting and cidal in in vitro assays, it did not lead to a cure in a murine model of infection. Preliminary investigations into the mechanism of action suggested that arginine kinase might be a target, although it is likely not the sole target of these compounds.

**Table 1: In Vitro Activity of 7-Azaindole Derivatives Against *Trypanosoma brucei***

| Compound | Modification | T. brucei Growth Inhibition (pEC50) |

|---|---|---|

| Parent Compound | 3,5-disubstituted-7-azaindole | > 6.0 |

| Analog 1 | Methylation of indole -NH | Loss of activity |

| Analog 2 | Tosylation of indole -NH | Loss of activity |

| Analog 3 | Pyridofuran core | Loss of activity |

| Analog 4 | Indole core | Loss of activity |

Activity AgainstLeishmania majorKinase LmCK1

Leishmaniasis, caused by protozoan parasites of the genus Leishmania, is another neglected tropical disease for which new therapeutic options are needed. Protein kinases in these parasites, such as casein kinase 1 (CK1) in Leishmania major (LmCK1), are considered promising drug targets due to their essential roles in parasite viability and infectivity.

Research into novel 7-azaindole derivatives has identified compounds with significant inhibitory activity against LmCK1. A study exploring 7-azaindole-coumaranone hybrids revealed that disubstituted derivatives of this class were effective inhibitors of both the human kinase GSK-3β and LmCK1 from Leishmania major. This dual inhibitory activity is of interest for potential therapeutic applications.

The structure-activity relationship analysis from this study provided valuable insights. It was observed that while monosubstituted compounds in this series displayed dual inhibition of Haspin and GSK-3β, the disubstituted derivatives shifted their selectivity to inhibit GSK-3β and LmCK1. nih.gov This highlights the potential to fine-tune the selectivity of these compounds through chemical modification. The discovery of 7-azaindole derivatives with activity against LmCK1 provides a promising starting point for the development of new antileishmanial drugs.

Table 2: Kinase Inhibition Profile of 7-Azaindole-Coumaranone Hybrids

| Compound Type | Target Kinases |

|---|---|

| Monosubstituted Derivatives | Haspin and GSK-3β |

| Disubstituted Derivatives | GSK-3β and LmCK1 |

Enzyme Inhibition Beyond Kinases

While the vast majority of research on the biological activities of 7-azaindole derivatives has focused on their role as kinase inhibitors, some studies have explored their inhibitory effects on other classes of enzymes. This diversification of targets broadens the potential therapeutic applications of this versatile chemical scaffold.

One notable example is a 7-azaindole sulfonamide that has been shown to be an inhibitor of the enzyme histone deacetylase 6 (HDAC6). nih.gov This compound demonstrated anti-proliferative activity against various cancer cell lines and anti-tumor activity in colorectal HCT116 xenografts, with good selectivity against HDAC1 and HDAC2. nih.gov

Poly (ADP-ribose) Polymerase (PARP) Inhibition

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes critical to DNA damage repair pathways. Their inhibition has emerged as a key strategy in oncology, particularly for cancers with deficiencies in other repair mechanisms, such as those with BRCA1/2 mutations. The 7-azaindole core has been identified as a valuable pharmacophore for developing PARP inhibitors.

A series of 7-azaindole-1-carboxamides were designed and synthesized as a new class of PARP-1 inhibitors. rsc.org These compounds demonstrated a range of inhibitory activities, which in some cases, corresponded with antiproliferative effects in cell lines characterized by defects in homologous recombination. rsc.org One notable compound from this series, ST7710AA1, showed significant in vitro inhibition of the PARP-1 target. rsc.org In preclinical studies using a human breast carcinoma xenograft model in mice, ST7710AA1 exhibited antitumor effects comparable to the reference inhibitor Olaparib, but at a lower dose. rsc.org

Further research into other novel 7-azaindole analogues identified compounds with potent anticancer activity against the MCF-7 breast cancer cell line. nih.gov Molecular docking studies suggested these compounds bind effectively to the PARP-1 enzyme, indicating their potential as PARP inhibitors for developing new therapeutic agents. nih.gov The structure-activity relationship (SAR) of these derivatives highlights that substitutions at positions 1, 3, and 5 of the 7-azaindole ring are often crucial for activity, with aryl carboxamide groups being a particularly successful modification. mdpi.comnih.gov

| Compound ID | Target Cell Line | GI50 (µM) nih.gov |

| 4a | MCF-7 | 20.14 |

| 4b | MCF-7 | 21.58 |

| 4c | MCF-7 | 19.46 |

| 4g | MCF-7 | 15.56 |

| 4h | MCF-7 | 22.14 |

| 4i | MCF-7 | 18.52 |

Histone Deacetylase 6 (HDAC6) Inhibition

Histone deacetylases (HDACs) are enzymes that play a crucial role in gene expression regulation by removing acetyl groups from histones and other proteins. HDAC6, a unique cytoplasmic isoform, is primarily involved in deacetylating non-histone proteins like α-tubulin and is a promising target for cancer therapy.

Research has identified 7-azaindole derivatives as selective inhibitors of HDAC6. nih.gov A specific compound, a 7-azaindole sulfonamide known as (E)-3-(3-((1H-pyrrolo[2,3-b]pyridin-1-yl)sulfonyl)phenyl)-N-hydroxyacrylamide, was found to be a potent HDAC inhibitor with a half-maximal inhibitory concentration (IC50) of 0.1 μM. researchgate.net This compound exhibited significant selectivity for HDAC6, being 60-fold more active against HDAC6 than HDAC1 and 223-fold more active than against HDAC2. researchgate.net In preclinical xenograft models of colorectal cancer, this 7-azaindole derivative demonstrated the ability to suppress tumor growth effectively. nih.govresearchgate.net The findings suggest that the 7-azaindole scaffold is a viable core for developing potent and selective HDAC6 inhibitors for cancer treatment. biorxiv.org

| Compound | Target | IC50 | Selectivity |

| (E)-3-(3-((1H-pyrrolo[2,3-b]pyridin-1-yl)sulfonyl)phenyl)-N-hydroxyacrylamide | HDAC6 | 0.1 µM researchgate.net | 60-fold vs HDAC1 researchgate.net |

| HDAC1 | - | - | |

| HDAC2 | - | 223-fold vs HDAC2 researchgate.net |

Decaprenylphosporyl-β-D-ribose 2'-epimerase (DprE1) Inhibition

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is an essential enzyme in Mycobacterium tuberculosis, playing a vital role in the biosynthesis of the mycobacterial cell wall components arabinogalactan (B145846) and lipoarabinomannan. nih.gov Inhibition of DprE1 is a validated strategy for developing new anti-tuberculosis agents.

The 1,4-azaindole scaffold has given rise to a novel class of potent, non-covalent inhibitors of DprE1. researchgate.net These compounds have demonstrated excellent activity against Mycobacterium tuberculosis both in vitro and in murine infection models. nih.gov The azaindole series has been found to be equally effective against drug-sensitive and drug-resistant strains of tuberculosis. nih.govmdpi.com Through scaffold morphing and optimization efforts, derivatives with improved drug-like properties have been developed, with one candidate, TBA-7371, advancing into clinical trials. nih.govmdpi.com Structure-based design has been instrumental in optimizing these compounds, ensuring they maintain critical interactions with the DprE1 enzyme. nih.govresearchgate.net

| Compound Series | Target Organism | Activity Metric | Result |

| 1,4-Azaindoles | M. tuberculosis (DS & DR strains) | MIC | 0.4 - 6.25 µM nih.gov |

| TBA-7371 | M. tuberculosis | Status | Advanced to clinical trials nih.govmdpi.com |

| Benzimidazoles (from Azaindole morphing) | M. tuberculosis | MIC | Potent activity reported researchgate.net |

Urease and Phosphodiesterase Inhibition

Urease Inhibition

No scientific literature was found detailing the activity of this compound derivatives as urease inhibitors. Research on urease inhibition focuses on other chemical scaffolds.

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic nucleotides like cAMP and cGMP, thereby regulating intracellular signaling. Selective inhibition of PDE subtypes is a therapeutic strategy for various conditions, including inflammatory diseases. PDE4B, in particular, is a key regulator of inflammation, making it an important therapeutic target. nih.gov

A novel series of azaindole compounds have been identified as selective inhibitors of phosphodiesterase 4B (PDE4B). nih.govresearchgate.net While the clinical application of many PDE4 inhibitors is hampered by side effects associated with the inhibition of the PDE4D subtype, these novel azaindole compounds were developed with the goal of achieving greater selectivity for PDE4B. nih.gov The development of such selective inhibitors has the potential to provide improved treatment options for immune-inflammatory diseases. nih.govresearchgate.net

Malate (B86768) Synthase Inhibition

No scientific literature was found detailing the activity of this compound derivatives as malate synthase inhibitors.

Receptor Modulation

Dopamine (B1211576) Receptor Ligand Activity (D2, D4)

Dopamine receptors are G protein-coupled receptors that are central to many neurological processes, and they are primary targets for antipsychotic and neurological drugs. researchgate.net The D2-like subfamily includes the D2, D3, and D4 receptors. The D4 receptor, in particular, has been investigated as a target for various central nervous system disorders.

Derivatives of 7-azaindole have been synthesized and evaluated as potential ligands for dopamine receptors, showing high affinity and selectivity, especially for the D4 subtype. eurekaselect.com Research on 3-substituted 7-azaindoles bearing a cyclic amine moiety revealed that the highest affinity and selectivity for the D4 receptor was found within the 3-aminomethyl-7-azaindole series. eurekaselect.com

Further studies on piperazinylmethyl-substituted heterocycles, including 7-azaindoles, confirmed their selective recognition of the dopamine D4 receptor. The most potent derivative in one such study, 3-((4-(4-chlorophenyl)piperazin-1-yl)methyl)-1H-pyrrolo[2,3-b]pyridine, demonstrated a high binding affinity with a Ki value of 2.0 nM for the D4 receptor. These findings underscore the utility of the 7-azaindole scaffold in designing potent and selective D4 receptor ligands.

| Compound | Target Receptor | Binding Affinity (Ki) |

| 3-((4-(4-chlorophenyl)piperazin-1-yl)methyl)-1H-pyrrolo[2,3-b]pyridine | Dopamine D4 | 2.0 nM |

| 3-(4-(4-chlorophenyl)piperazinylmethyl)pyrazolo[1,5-a]pyridine | Dopamine D4 | - |

Serotonin (B10506) Receptor Affinity (5-HT6, 5-HT2A)

Serotonin (5-HT) receptors are integral to a vast array of physiological and psychological processes, making them prominent targets for drug development. The 5-HT2A and 5-HT6 receptor subtypes, in particular, are implicated in conditions such as schizophrenia, anxiety, and cognitive dysfunction. While the 7-azaindole scaffold has been incorporated into ligands targeting these receptors, research indicates that its inclusion can significantly alter binding affinity.

In a study comparing indole and 7-azaindole-based compounds, the substitution of the indole core with a 7-azaindole moiety resulted in a notable decrease in affinity for both the 5-HT2A and 5-HT6 receptors. This suggests that the nitrogen atom in the pyridine (B92270) ring of the 7-azaindole structure may introduce unfavorable interactions within the receptor's binding pocket for this particular series of compounds. While specific binding data for this compound derivatives are not extensively detailed, this foundational finding highlights the critical role of the core scaffold in modulating serotonin receptor affinity. The affinity of various ligands for serotonin receptors is often quantified by the inhibition constant (Ki), with lower values indicating higher affinity. For context, potent ligands for the 5-HT6 receptor can exhibit Ki values in the low nanomolar range. mdpi.com

Table 1: Representative Affinity Data for Serotonin Receptors This table provides context on typical affinity values for serotonin receptor ligands but does not represent this compound derivatives specifically.

| Receptor | Ligand Type | Typical Ki Range (nM) |

|---|---|---|

| 5-HT6 | Potent Antagonist | 10 - 50 |

CC-Chemokine Receptor-2 (CCR2) Antagonism

The CC-Chemokine Receptor-2 (CCR2) plays a critical role in mediating the inflammatory response. Its activation by the ligand, monocyte chemoattractant protein-1 (MCP-1), facilitates the recruitment of monocytes to sites of inflammation. nih.gov Consequently, antagonizing this receptor is a key therapeutic strategy for a multitude of inflammatory diseases, including rheumatoid arthritis, multiple sclerosis, and asthma. nih.govresearchgate.net

The 7-azaindole framework has been successfully utilized as a scaffold for the development of potent CCR2 antagonists. nih.gov Research has demonstrated that 7-azaindole piperidine (B6355638) derivatives are effective inhibitors of CCR2, underscoring the utility of this heterocyclic system in designing molecules to combat inflammatory conditions. nih.gov The antagonist activity is typically measured by the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.

Table 2: Example of In Vitro CCR2 Antagonist Activity Data for a representative small molecule CCR2 antagonist, not specifically a this compound derivative, illustrating typical potency.

| Assay Type | Cell Line | IC50 (nM) |

|---|---|---|

| Binding | Human Monocytes | 87 |

| Ca2+ Flux | Human THP-1 | 15 |

| Chemotaxis | Human Monocytes | 34 |

Source: Adapted from related research on small molecule CCR2 antagonists. researchgate.net

M1 mAChR Positive Allosteric Modulator (PAM) Agonism

The M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR) is a crucial target for enhancing cognitive function, particularly in neurodegenerative disorders like Alzheimer's disease and schizophrenia. nih.gov Instead of directly activating the receptor (agonism), a more nuanced approach involves positive allosteric modulators (PAMs), which bind to a separate site on the receptor to enhance the effect of the endogenous ligand, acetylcholine.

A significant challenge in this area is achieving selectivity for the M1 subtype over other muscarinic receptors (M2-M5). The 7-azaindole core has proven to be a valuable structural motif in designing selective M1 PAMs. researchgate.net The nitrogen atom within the azaindole's pyridine ring is considered a key design element, as it can form an intramolecular hydrogen bond that helps lock the molecule into a bioactive conformation. researchgate.net Some of these modulators possess direct agonist activity in addition to their PAM properties and are thus termed "ago-PAMs". Research has led to the identification of azaindole-based compounds with submicromolar potency and high selectivity for the M1 receptor. nih.gov

Table 3: Potency of an Optimized M1 PAM Analogue This table illustrates the potency of a selective M1 PAM derived from scaffold optimization research, which may include azaindole cores.

| Compound Type | Potency (EC50) | Selectivity |

|---|---|---|

| Optimized M1 PAM Analogue | 310 nM | Selective over M2-M5 |

Source: Adapted from research on the optimization of M1 PAMs. nih.gov

Antimitotic and Cell Cycle Regulation Research

Antimitotic agents are a cornerstone of cancer chemotherapy, functioning by disrupting the dynamics of microtubules, which are essential for cell division (mitosis). The 7-azaindole scaffold is a component of compounds designed to interfere with this process. Studies on 3-aroylindoles, a closely related chemical class, have shown them to be potent antimitotic agents that inhibit tubulin polymerization. nih.gov

Furthermore, 7-azaindole derivatives have demonstrated broad anti-proliferative activity against various cancer cell lines. nih.gov The mechanism of action is not limited to tubulin interaction; some 3,5-disubstituted-7-azaindoles have been found to exert their anti-tumor effects by inhibiting cyclin-dependent kinases (CDKs), such as CDK2 and CDK9, which are key regulators of the cell cycle. nih.gov A review of structure-activity relationships for 7-azaindole analogs confirmed that the 3-position is one of the most active sites for chemical modification to create effective anticancer agents. nih.gov

Table 4: Anti-proliferative Activity of Representative 7-Azaindole Derivatives This table shows the growth inhibition activity of 7-azaindole compounds against various cancer cell lines.

| Cell Line | Cancer Type | Typical GI50 Range (µM) |

|---|---|---|

| PC-3 | Prostate Cancer | Sub-micromolar to low-micromolar |

| Caki-2 | Kidney Cancer | Sub-micromolar to low-micromolar |

| MDA-MB-231 | Breast Cancer | Sub-micromolar to low-micromolar |

| NCI-H1975 | Lung Cancer | Sub-micromolar to low-micromolar |

Source: Based on findings for 2,5-disubstituted-7-azaindoles. nih.gov

Analgesic and Hypotensive Activity Studies

The investigation of novel compounds for pain relief (analgesia) and blood pressure reduction (hypotension) is a constant pursuit in pharmaceutical research. A study focused on novel 7-azaindole analogues revealed significant biological activity in these areas. nih.gov

In preclinical models, certain 7-azaindole derivatives demonstrated significant analgesic effects when evaluated using the tail immersion method, a standard test for pain response to thermal stimuli. nih.gov When administered at a dose of 50 mg/kg, these compounds showed notable activity, using Pethidine as a reference drug. In addition to their analgesic properties, the same compounds were tested for their effects on blood pressure in normotensive rats and were found to produce a slight fall in blood pressure. nih.gov

Table 5: Summary of Pharmacological Activities of Studied 7-Azaindole Derivatives

| Activity | Test Method | Dose | Observation |

|---|---|---|---|

| Analgesic | Tail Immersion | 50 mg/kg | Significant activity |

| Hypotensive | Blood Pressure Monitoring | Not specified | Slight fall in blood pressure |

Source: Adapted from a study on the synthesis and pharmacological activities of 7-azaindole derivatives. nih.gov

Computational and Structural Biology Approaches in 3 Benzoyl 7 Azaindole Research

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein. This method is crucial in the study of 3-benzoyl-7-azaindole derivatives to understand how they fit into the active site of their target proteins and to elucidate the key interactions that govern their binding affinity.

For instance, in studies involving various 7-azaindole (B17877) derivatives, molecular docking has been used to screen for compounds with the strongest interaction with specific targets like the colony-stimulating factor 1 receptor (CSF-1R) nih.gov. By simulating the binding pose, researchers can predict the binding efficacy and score compounds based on their fit and interaction energy within the binding pocket nih.gov. Docking studies on 7-azaindole analogs against enzymes such as DDX3 helicase and various protein kinases have successfully identified key residues and interactions, corroborating and explaining the results from quantitative structure-activity relationship (QSAR) models nih.govnih.goveurekaselect.com.

The stability of the ligand-protein complex formed by this compound derivatives is determined by a network of non-covalent interactions. Molecular docking simulations provide a detailed map of these interactions.

π-π Stacking: The aromatic rings present in the 3-benzoyl and 7-azaindole moieties are frequently involved in π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and histidine in the protein's active site nih.govnih.gov. This type of interaction is a significant contributor to the binding affinity and stability of the complex rug.nlmdpi.com. For example, studies on 7-azaindole derivatives targeting the SARS-CoV-2 spike protein-hACE2 interface revealed that the pyridine (B92270) ring of the 7-azaindole core can engage in π-π interactions with tyrosine residues nih.gov.

Electrostatic Interactions: These include hydrogen bonds, salt bridges, and cation-π interactions. The 7-azaindole scaffold itself is a key participant in these interactions. The nitrogen atom in the pyrrole (B145914) ring can act as a hydrogen bond donor, while the nitrogen in the pyridine ring can act as a hydrogen bond acceptor nih.gov. Docking studies have shown the 7-azaindole group forming stable hydrogen bonds with residues like aspartic acid nih.gov. Furthermore, the aromatic system can participate in cation-π interactions with positively charged residues such as lysine and arginine, further anchoring the ligand in the binding site nih.gov.

The table below summarizes common interactions observed in docking studies of 7-azaindole derivatives.

| Interaction Type | Participating Ligand Moiety | Potential Protein Residues | Reference |

| Hydrogen Bond | 7-Azaindole (NH donor, N acceptor), Benzoyl (C=O acceptor) | Aspartic Acid, Lysine, Tyrosine | nih.gov |

| π-π Stacking | 7-Azaindole Ring, Benzoyl Ring | Tyrosine, Phenylalanine, Histidine | nih.gov |

| Cation-π Interaction | 7-Azaindole Ring, Benzoyl Ring | Lysine, Arginine | nih.gov |

Quantum Chemical Calculations and Spectroscopic Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules like this compound nih.govrsc.org. These methods provide a deeper understanding of the molecule's intrinsic characteristics, which can be correlated with its reactivity and biological activity. DFT studies can be used to calculate properties like chemical potential, hardness, and electrophilicity, as well as to predict theoretical vibrational spectra (IR and Raman) that can be compared with experimental data for structural confirmation nih.govrsc.orgnih.gov.

The distribution of electrons within the this compound molecule is fundamental to its chemical behavior and its ability to interact with biological targets. Theoretical studies on the 7-azaindole scaffold show that the carbon at the 3-position has the highest electron density, making it a potential nucleophilic center researchgate.net. The nitrogen atom of the pyridine ring acts as a π and σ acceptor, while the pyrrole ring functions as a π donor and σ acceptor researchgate.net. This distribution influences how the molecule interacts with electrophiles and nucleophiles and its participation in non-covalent interactions.

The basicity of the 7-azaindole core is attributed to the resonance stabilization of its protonated form tugraz.at. The presence of the benzoyl group at the 3-position further influences this electron distribution through its electron-withdrawing nature, which can be analyzed by examining the molecule's resonance structures. Understanding this electronic landscape is crucial for predicting sites of metabolism and for designing analogs with improved properties nih.gov.

Advanced Computational SAR Techniques

Advanced computational techniques are used to build predictive models that correlate a compound's chemical structure with its biological activity, guiding the design of more potent molecules.

3D-QSAR is a powerful method used to establish a quantitative relationship between the 3D properties of a series of molecules and their biological activities. For series of 7-azaindole derivatives, techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been successfully applied nih.goveurekaselect.comresearchgate.net.

In these studies, a set of known 7-azaindole-based inhibitors is aligned, and their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are calculated. Statistical methods, such as Partial Least Squares (PLS), are then used to generate a model that correlates these fields with inhibitory potencies (e.g., pIC50 values) researchgate.net. The resulting models are validated for their predictive power using statistical metrics like the cross-validated correlation coefficient (Q²) and the conventional correlation coefficient (R²) nih.govresearchgate.net.

The output of a 3D-QSAR study includes contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease activity. This provides direct, visual guidance for designing new derivatives with enhanced potency nih.goveurekaselect.com.

The table below shows representative statistical results from a 3D-QSAR study on 7-azaindole derivatives as Trk A inhibitors.

| Model | Q² (Cross-validated R²) | R² (Non-cross-validated R²) | R²test (External validation) | Reference |

| CoMFA | 0.51 | 0.98 | 0.74 | researchgate.net |

| CoMSIA | 0.64 | 0.98 | 0.80 | researchgate.net |

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies of a series of similar ligands to a common receptor researchgate.net. It is a powerful tool for lead optimization, as it can accurately predict the impact of small chemical modifications on binding affinity, thereby prioritizing the synthesis of the most promising compounds digitellinc.comscispace.com.

The FEP process involves creating a thermodynamic cycle where one ligand (e.g., a this compound lead compound) is computationally "mutated" into an analog. By simulating this transformation both in solution and when bound to the protein, the difference in free energy of binding (ΔΔG) between the two ligands can be calculated. While computationally intensive, FEP methods are considered more accurate than simpler scoring functions used in molecular docking researchgate.netscispace.com. This approach is invaluable for fine-tuning the structure of a lead compound like this compound to maximize its potency and selectivity researchgate.netnih.gov.

X-ray Crystallography Studies of Ligand-Protein Complexes

While X-ray crystallography provides invaluable atomic-level insights into ligand-protein interactions, crystallographic data for this compound specifically complexed with a protein target is not extensively available in the public domain. However, structural studies on closely related 7-azaindole derivatives offer significant understanding of the binding modes of this scaffold. These studies, combining X-ray crystallography and advanced computational methods, reveal how these molecules interact with their biological targets.

A notable example from X-ray crystallography is the structure of a 2-substituted 7-azaindole derivative in complex with spleen tyrosine kinase (Syk). This was the first reported crystal structure of such a derivative bound to a protein kinase rcsb.org. The structure revealed that the indole-amide substituent of the inhibitor is tightly packed between the N- and C-terminal lobes of the kinase, providing crucial information for the rational design of second-generation Syk inhibitors rcsb.org.

In the context of antiviral research, computational studies have been employed to understand the interactions of 7-azaindole derivatives with viral proteins. Although not determined by X-ray crystallography, molecular docking and molecular dynamics simulations have elucidated the binding of novel 7-azaindole derivatives to the interface of the SARS-CoV-2 spike protein's receptor-binding domain (S1-RBD) and the human angiotensin-converting enzyme 2 (hACE2) nih.govnih.gov. These computational approaches provide a detailed view of the potential molecular interactions that stabilize the ligand-protein complex.

One such derivative, referred to as ASM-7, was identified as a promising inhibitor of the S1-RBD-hACE2 interaction. Simulations showed that its 7-azaindole scaffold forms a hydrogen bond with ASP30 of hACE2 and a pi-cation interaction with LYS417 of the S1-RBD nih.gov. The benzoyl-like portion of the molecule, a fluorophenyl group, occupies a hydrophobic pocket on the S1-RBD, while a carbonyl group, introduced at the 3-position of the 7-azaindole ring, forms a hydrogen bond with ARG403 of the S1-RBD nih.gov.

Another derivative, ASM-2, demonstrated a different interaction pattern in the simulations. The 7-azaindole hydrogen formed a hydrogen bond with the backbone of TYR505 in the S1-RBD, and the pyridine ring of the 7-azaindole engaged in a pi-pi interaction with the same residue nih.gov. The carbonyl group of ASM-2 was observed to form a hydrogen bond with LYS353 in hACE2 nih.gov.

The detailed interactions for these 7-azaindole derivatives, as revealed by molecular dynamics simulations, are summarized in the table below.

| Compound | Protein Target | Interacting Residues | Type of Interaction |

| ASM-7 | hACE2 | ASP30 | Hydrogen Bond |

| S1-RBD | LYS417 | Pi-cation Interaction | |

| S1-RBD | ARG403 | Hydrogen Bond, Pi-cation Interaction | |

| ASM-2 | S1-RBD | TYR505 | Hydrogen Bond, Pi-pi Interaction |

| hACE2 | LYS353 | Hydrogen Bond | |

| S1-RBD | TYR449 | Pi-pi Interaction |

These findings, from both crystallographic and computational studies, underscore the versatility of the 7-azaindole scaffold in forming key interactions with various protein targets. The specific substitutions on the 7-azaindole core are crucial in determining the precise binding mode and inhibitory activity.

Lead Optimization and Drug Design Strategies for 3 Benzoyl 7 Azaindole Based Agents

Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-based drug discovery (FBDD) has proven to be a potent strategy in identifying novel drug candidates, with the 7-azaindole (B17877) moiety being a well-utilized fragment in such campaigns. pharmablock.comresearchgate.net This approach involves screening low molecular weight compounds, or "fragments," that can efficiently explore the chemical space of a biological target. pharmablock.com The 7-azaindole scaffold itself is considered a privileged fragment due to its structural similarity to the adenine (B156593) component of ATP, making it particularly suitable for targeting ATP-binding sites in enzymes like kinases. pharmablock.com

The FBDD process for 3-benzoyl-7-azaindole based agents would typically commence with the identification of the 7-azaindole core as a primary binder to the target of interest. The subsequent step involves growing or linking other fragments to this core to enhance affinity and selectivity. The benzoyl group at the 3-position can be considered an initial "growth" from the 7-azaindole fragment, providing a vector for further chemical modification. The structure-activity relationship (SAR) of 7-azaindole derivatives often highlights the importance of substitutions at the 3-position for biological activity. nih.govcitedrive.com

Hit-to-Lead Optimization Methodologies

Once a "hit" compound, such as a simple this compound derivative with initial activity, is identified, the hit-to-lead (HTL) optimization process begins. This phase focuses on systematically modifying the hit to improve its potency, selectivity, and pharmacokinetic properties. For 7-azaindole based compounds, this often involves exploring a variety of substituents on the benzoyl ring and the azaindole core.

Key HTL strategies for this compound derivatives include:

Systematic SAR exploration: Modifying the substitution pattern on the benzoyl ring to probe for favorable interactions with the target protein. This could involve introducing electron-donating or electron-withdrawing groups, as well as groups that can form hydrogen bonds or other specific interactions.

Bioisosteric replacement: Replacing the benzoyl group with other aromatic or heteroaromatic rings to modulate properties such as solubility, metabolic stability, and target affinity.

Modification of the 7-azaindole core: While the 7-azaindole is often crucial for hinge-binding in kinases, substitutions at other positions (e.g., N1, C4, C5, C6) can be explored to fine-tune the molecule's properties. nih.govcitedrive.com

Strategies for Enhancing Target Selectivity and Potency

Achieving high target selectivity is paramount in drug design to minimize off-target effects. For this compound based agents, particularly kinase inhibitors, selectivity is often governed by the interactions of the molecule with the specific amino acid residues in the ATP-binding pocket.

Strategies to enhance selectivity and potency include:

Structure-based drug design (SBDD): Utilizing X-ray co-crystal structures of the compound bound to its target to guide the design of modifications that enhance specific interactions and exploit unique features of the target's binding site.

Exploiting unique pockets: Designing modifications on the benzoyl ring that can access and bind to less conserved sub-pockets adjacent to the ATP-binding site.

Modulating conformational flexibility: Introducing conformational constraints into the molecule to lock it into a bioactive conformation that is preferred by the target enzyme but not by off-target proteins.

For instance, in the context of photoactivatable prodrugs of the BRAF inhibitor Vemurafenib, it was demonstrated that protecting the 7-azaindole "hinge binder" moiety significantly reduced non-specific interactions with other kinases. acs.org This highlights the critical role of the 7-azaindole core in kinase binding and suggests that modifications to the 3-benzoyl group could be a key strategy for fine-tuning selectivity without disrupting the essential hinge interaction. acs.org

Addressing Challenges in Compound Properties through Structural Modification

A successful drug candidate must possess a balance of potency, selectivity, and favorable ADME (absorption, distribution, metabolism, and excretion) properties. Structural modifications to the this compound scaffold are essential to address common challenges such as metabolic instability and poor solubility.

Strategies for Improving Metabolic Stability

Metabolic instability can lead to rapid clearance of a compound from the body, reducing its therapeutic efficacy. The this compound structure presents several potential sites for metabolic attack.

| Potential Metabolic Hotspot | Modification Strategy | Rationale |

| Benzoyl ring | Introduction of electron-withdrawing groups (e.g., halogens, trifluoromethyl) | Deactivates the ring towards oxidative metabolism. |

| Benzoyl ring | Replacement with a heteroaromatic ring (e.g., pyridine (B92270), pyrimidine) | Can block sites of metabolism and alter electronic properties. |

| 7-Azaindole core | N-methylation or substitution at other positions | Can prevent N-dealkylation or oxidation at other sites. |

| Benzylic position of the benzoyl group | Introduction of steric hindrance or gem-dimethyl groups | Can sterically shield the position from enzymatic attack. |

Optimization of Aqueous Solubility and Cellular Permeability

Poor aqueous solubility can limit a drug's absorption and bioavailability, while cellular permeability is crucial for reaching intracellular targets. The planar and often lipophilic nature of the this compound scaffold can contribute to low solubility.

| Property to Improve | Modification Strategy | Rationale |

| Aqueous Solubility | Introduction of polar functional groups (e.g., hydroxyl, amino, morpholino) on the benzoyl ring or other accessible positions. | Increases polarity and potential for hydrogen bonding with water. |

| Aqueous Solubility | Incorporation of ionizable groups (e.g., basic amines, carboxylic acids). | Allows for salt formation, which can significantly improve solubility. |

| Cellular Permeability | Balancing lipophilicity (LogP) through careful selection of substituents. | A LogP in the optimal range (typically 1-3) is often required for passive diffusion across cell membranes. |

| Cellular Permeability | Reducing the number of hydrogen bond donors. | Can improve membrane permeability by reducing the desolvation penalty. |

Repurposing Strategies and Polypharmacology Considerations

Drug repurposing, the identification of new uses for existing drugs, offers a time and cost-effective approach to drug discovery. A this compound based compound developed for one target may be repurposed for another, particularly if the targets share structural similarities, such as in the kinase family.

Polypharmacology, the ability of a drug to interact with multiple targets, can be a desirable attribute, especially in complex diseases like cancer. A "focused multi-targeted" approach, where a compound is designed to inhibit a specific set of disease-relevant targets, can lead to enhanced therapeutic efficacy. The this compound scaffold, with its potential for modification at multiple sites, is well-suited for the design of such multi-targeted agents. For instance, a single this compound derivative could be optimized to inhibit two or more kinases that are critical in a particular cancer signaling pathway.

Emerging Research Directions and Future Perspectives for 3 Benzoyl 7 Azaindole

Development of Photoactivatable Derivatives

The inherent photophysical properties of the azaindole core are being exploited to develop novel photoactivatable molecules. nih.gov Research in this area focuses on designing 3-benzoyl-7-azaindole derivatives that can absorb light and undergo a specific chemical or physical change, enabling applications such as photocontrolled drug release or as fluorescent probes for biological imaging. uah.esnih.gov

The benzoyl group at the C-3 position acts as a chromophore, influencing the absorption and emission spectra of the molecule. beilstein-journals.org Scientists are modifying this and other parts of the scaffold to fine-tune these properties. For instance, the introduction of different substituents on the benzoyl ring or the azaindole core can shift the absorption maxima to longer, more biologically compatible wavelengths and enhance fluorescence quantum yields. beilstein-journals.org

Recent studies on related heterocyclic systems have demonstrated that functionalization can significantly alter photophysical characteristics. For example, in benzophospholo[3,2-b]indole derivatives, the nature of the substituent on the phosphorus atom dramatically impacts fluorescence intensity and emission wavelength. beilstein-journals.org Cationic derivatives, in particular, show large red shifts and strong fluorescence, a principle that could be applied to this compound systems to create effective long-wavelength probes. beilstein-journals.org

Table 1: Photophysical Properties of Functionalized Heterocyclic Cores

| Compound Class | Key Structural Feature | Observed Photophysical Effect | Potential Application |